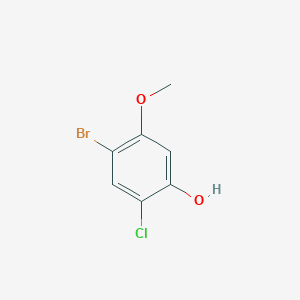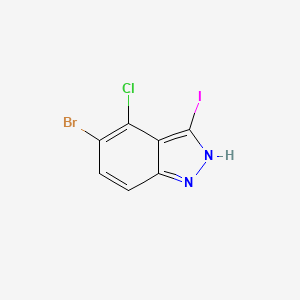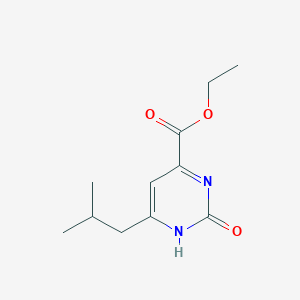![molecular formula C8H5ClN2O B12099118 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a typical synthetic route might involve the reaction of 2-phenylimidazo[1,2-a]pyridine with DMF and POCl3 under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H |
InChIキー |
FYSHNHVBUYITDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)


![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)










